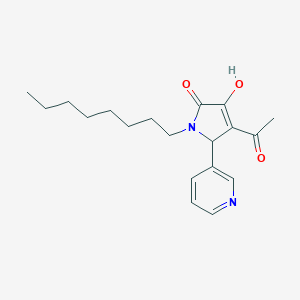![molecular formula C20H16BrN5O3 B282399 Methyl 7-(4-bromophenyl)-6-(4-methylbenzoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B282399.png)
Methyl 7-(4-bromophenyl)-6-(4-methylbenzoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 7-(4-bromophenyl)-6-(4-methylbenzoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate is a chemical compound that has recently gained attention in the field of medicinal chemistry due to its potential therapeutic applications.
作用機序
The mechanism of action of Methyl 7-(4-bromophenyl)-6-(4-methylbenzoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate involves the inhibition of various signaling pathways involved in cell proliferation, inflammation, and neuronal damage. It has been shown to inhibit the activity of enzymes such as cyclin-dependent kinases and phosphodiesterases, which are involved in cell cycle regulation and inflammation, respectively. It also modulates the activity of ion channels and receptors involved in neuronal signaling, leading to its neuroprotective effects.
Biochemical and Physiological Effects:
Methyl 7-(4-bromophenyl)-6-(4-methylbenzoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate has been shown to have various biochemical and physiological effects. It inhibits the proliferation of cancer cells, reduces the production of pro-inflammatory cytokines, and protects neurons from damage. It also modulates the activity of ion channels and receptors involved in neuronal signaling, leading to its neuroprotective effects.
実験室実験の利点と制限
The advantages of using Methyl 7-(4-bromophenyl)-6-(4-methylbenzoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate in lab experiments include its potent anticancer, anti-inflammatory, and neuroprotective effects. It is also relatively easy to synthesize and has good solubility in various solvents. However, its limitations include its relatively low selectivity towards specific targets, which may lead to off-target effects.
将来の方向性
For the research on Methyl 7-(4-bromophenyl)-6-(4-methylbenzoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate include the development of more selective analogs with improved pharmacological properties. It can also be investigated for its potential therapeutic applications in other diseases, such as cardiovascular diseases and metabolic disorders. Furthermore, its mechanism of action can be further elucidated to identify new targets for drug development.
合成法
The synthesis of Methyl 7-(4-bromophenyl)-6-(4-methylbenzoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate involves the reaction of 4-bromobenzaldehyde, 4-methylbenzoyl chloride, and 5-aminotetrazole in the presence of a base and a solvent. The reaction proceeds through a series of intermediate steps to yield the final product.
科学的研究の応用
Methyl 7-(4-bromophenyl)-6-(4-methylbenzoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Several studies have demonstrated its anticancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis. It has also shown anti-inflammatory activity by reducing the production of pro-inflammatory cytokines. Furthermore, it has been investigated for its neuroprotective effects in animal models of neurodegenerative diseases.
特性
分子式 |
C20H16BrN5O3 |
|---|---|
分子量 |
454.3 g/mol |
IUPAC名 |
methyl 7-(4-bromophenyl)-6-(4-methylbenzoyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C20H16BrN5O3/c1-11-3-5-13(6-4-11)18(27)15-16(19(28)29-2)22-20-23-24-25-26(20)17(15)12-7-9-14(21)10-8-12/h3-10,17H,1-2H3,(H,22,23,25) |
InChIキー |
BCUQXASZCUQCKT-UHFFFAOYSA-N |
異性体SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(N=C3N=NNN3C2C4=CC=C(C=C4)Br)C(=O)OC |
SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(N=C3N=NNN3C2C4=CC=C(C=C4)Br)C(=O)OC |
正規SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(NC3=NN=NN3C2C4=CC=C(C=C4)Br)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-phenyl-1-prop-2-enylpyrrolidine-2,3-dione](/img/structure/B282317.png)
![4-(2-Furanyl)-3-methyl-5-(4-methylphenyl)-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one](/img/structure/B282318.png)
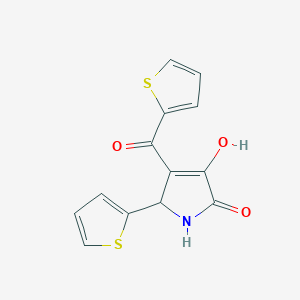
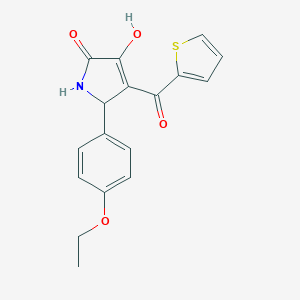
![methyl 4-[4-hydroxy-5-oxo-3-(2-thienylcarbonyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B282326.png)
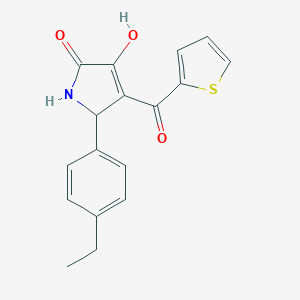

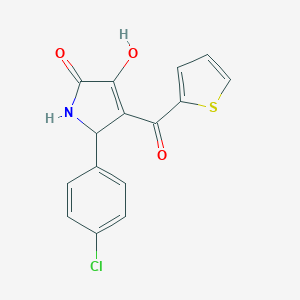

![5-(4-bromophenyl)-4-(2-fluorophenyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282339.png)



